Cas no 55094-52-5 ((3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one)

(3R,4R,5R)-3,4-Dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one is a chiral lactone derivative featuring multiple benzyl-protected hydroxyl groups, making it a valuable intermediate in organic synthesis. Its stereochemically defined structure ensures high selectivity in asymmetric reactions, particularly in the synthesis of complex carbohydrates, nucleosides, and other bioactive molecules. The benzyl ether protecting groups enhance stability under various reaction conditions while allowing selective deprotection when required. This compound is particularly useful in medicinal chemistry and glycobiology research, where precise control over stereochemistry is critical. Its well-defined configuration and functional group compatibility make it a reliable building block for constructing structurally intricate targets.
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one structure
55094-52-5 structure
Product Name:(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one
CAS No:55094-52-5
MF:C26H26O5
MW:418.481647968292
MDL:MFCD08703966
CID:56699
PubChem ID:11004289
Update Time:2025-06-07

(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Chemical and Physical Properties

Names and Identifiers

    • (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
    • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
    • (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)-methyl)dihydrofuran-2(3H)-one
    • (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one
    • 2,3,5-Tri-o-benzyl-D-ribonolactone
    • LDHBSABBBAUMCZ-UBFVSLLYSA-N
    • PubChem10807
    • 2,3,5-Tri-O-benzyl-D-ribonic Acid 1,4-lactone
    • 8021AB
    • FCH3982212
    • AX8057786
    • T
    • (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one
    • AC-32444
    • Anti-nCoV drug intermediate
    • EX-A3436
    • AntinCoV drug intermediate
    • T3955
    • Anticovid-19 intermediate 2,3,5-Tri-O-benzyl-D-ribonolactone
    • AKOS016002138
    • DTXSID00451513
    • W-203078
    • Anti-COVID-19 intermediate 2,3,5-Tri-O-benzyl-D-ribonolactone
    • A870283
    • 55094-52-5
    • MFCD08703966
    • SCHEMBL3304205
    • W10947
    • 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone
    • C26H26O5
    • Remedesivir intermediate
    • ZB1791
    • DS-17179
    • (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name)
    • Remdesivir intermediate
    • (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyldihydrofuran-2(3H)-one
    • (3R,4R,5R)-3,4-BIS(BENZYLOXY)-5-[(BENZYLOXY)METHYL]OXOLAN-2-ONE
    • DA-49249
    • MDL: MFCD08703966
    • Inchi: 1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1
    • InChI Key: LDHBSABBBAUMCZ-UBFVSLLYSA-N
    • SMILES: O1C([C@@H]([C@@H]([C@H]1COCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 418.17800
  • Monoisotopic Mass: 418.17802393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 576.8±50.0 °C at 760 mmHg
  • Flash Point: 248.6±30.2 °C
  • PSA: 53.99000
  • LogP: 4.29940

(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Security Information

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(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Related Literature

Additional information on (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one

Introduction to (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one (CAS No. 55094-52-5)

CAS No. 55094-52-5 refers to a specific organic compound with the systematic name (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. The stereochemistry defined by the (3R,4R,5R) configuration plays a crucial role in determining its interactions with biological targets, making it a subject of intense study for medicinal chemists.

The molecular structure of this compound consists of a tetrahydrofuran (THF) core modified with di-benzyloxy and benzyloxymethyl substituents. The presence of multiple benzyloxy groups enhances the solubility and stability of the molecule, which is often a critical factor in drug design. The (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one configuration suggests that the molecule may exhibit enantioselective interactions with biological receptors, a key consideration in the development of chiral drugs.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The THF core is particularly valuable in medicinal chemistry due to its ability to mimic natural products and bioactive molecules. The modification of this core with functional groups such as benzyloxy and benzyloxymethyl provides a versatile platform for synthesizing derivatives with tailored biological properties.

One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. The (3R,4R,5R)-configuration and the presence of multiple oxygen-containing functional groups make it an attractive candidate for targeting enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of tetrahydrofurans can interact with proteases and kinases, which are key targets in oncology and inflammation research.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Molecular docking studies have indicated that (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one may bind to specific pockets on target proteins through hydrogen bonding and hydrophobic interactions. This insight has guided the design of more potent analogs with improved pharmacokinetic profiles.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The stereochemistry must be maintained throughout the synthetic process to ensure the formation of the desired enantiomer. Techniques such as asymmetric catalysis and chiral auxiliaries are often employed to achieve high enantiomeric purity.

In addition to its potential as an enzyme inhibitor, this compound has shown promise in other areas of research. For example, it has been investigated as a precursor for synthesizing complex natural products that exhibit significant biological activity. The flexibility provided by the THF core allows for further functionalization, enabling chemists to explore a wide range of chemical space.

The use of (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one in drug discovery aligns with current trends toward personalized medicine and targeted therapies. By understanding the structural requirements for binding to specific biological targets, researchers can develop drugs that are more effective and have fewer side effects. The stereochemical complexity of this compound makes it an excellent model for studying these interactions.

Future research is likely to focus on expanding the chemical diversity of derivatives derived from this scaffold. By modifying substituents such as benzyloxy groups or introducing additional functional moieties, scientists can explore new pharmacological profiles. Additionally, advances in synthetic methodologies may enable more efficient production processes for this class of compounds.

The integration of (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one into drug discovery pipelines represents a significant step forward in developing novel therapeutics. Its unique structural features and potential biological activities make it a valuable tool for researchers working on metabolic diseases, inflammation-related disorders, and other conditions where enzyme inhibition is a viable therapeutic strategy.

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(CAS:55094-52-5)(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one
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NewCan Biotech Limited
(CAS:55094-52-5)2,3,5-Tri-O-benzyl-D-ribonolactone
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